4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate
Description
Properties
Molecular Formula |
C20H14N2O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C20H14N2O2S/c1-25-19-18(3-2-12-22-19)20(23)24-17-10-8-16(9-11-17)15-6-4-14(13-21)5-7-15/h2-12H,1H3 |
InChI Key |
DMVSAJOACSJCCG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Grignard Reactions for Biphenyl Formation
Method:
Reacting magnesium powder with halogenated biphenyl precursors in tetrahydrofuran (THF) to generate Grignard reagents, which then couple with appropriate aryl halides or nitriles to form biphenyl derivatives.
Reference:
A patent describes reacting magnesium in THF with p-chlorotoluene to generate p-tolylmagnesium chloride, which then couples under manganese catalysis with o-chlorobenzonitrile to form biphenyl intermediates with cyano groups at the 4'-position (see).
- Magnesium powder and p-chlorotoluene in THF, initiation with a suitable initiator.
- Coupling with o-chlorobenzonitrile under manganese catalysis.
- Post-reaction purification via recrystallization.
Cross-Coupling Reactions (Suzuki or Ullmann)
Method:
Use of palladium-catalyzed Suzuki coupling between aryl boronic acids and halogenated biphenyls, or Ullmann coupling of aryl halides, to form the biphenyl core.
- High regioselectivity.
- Suitable for large-scale synthesis.
- Requires expensive catalysts.
- Sensitive to functional groups.
Introduction of the Cyano Group at the 4'-Position
Direct Cyanation
Method:
Electrophilic cyanation of the biphenyl precursor using reagents like cyanogen bromide or via nucleophilic substitution with cyanide salts under catalytic conditions.
Research Findings:
Patents report cyanation of biphenyl derivatives through nucleophilic aromatic substitution or via Sandmeyer-type reactions, where diazotization followed by cyanide substitution introduces the cyano group efficiently.
Nucleophilic Substitution on Halogenated Biphenyls
Method:
Preparation of halogenated biphenyl intermediates (e.g., bromides or chlorides) followed by nucleophilic substitution with sodium or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80°C).
- Typical yields around 80-90%.
- Reaction times vary from 12 to 24 hours.
Methylthio Group Introduction at the 2-Position
Thiolation of Aromatic Precursors
Method:
Reaction of the biphenyl derivative containing a suitable leaving group (e.g., halogen) at the 2-position with methylthiolate salts (e.g., sodium methylthiolate) under reflux conditions.
Research Data:
Patents describe thiolation via nucleophilic substitution using methylthiolate in polar solvents, with yields exceeding 80%. The process often involves prior halogenation at the 2-position.
Alternative: Methylthiolation via Dimethyl Sulfide
Method:
Using dimethyl sulfide in the presence of a Lewis acid catalyst to methylate hydroxylated intermediates or directly substitute halogenated compounds.
Esterification to Form the Nicotinate Moiety
Esterification with Nicotinic Acid Derivatives
Method:
Activation of nicotinic acid derivatives (e.g., via acid chlorides or anhydrides) followed by nucleophilic attack from the biphenyl alcohol or phenol derivative.
Research Data:
Patents document esterification reactions carried out in inert solvents like pyridine or dichloromethane, using coupling agents such as thionyl chloride or carbodiimides, with yields typically above 85%.
Summary of Preparation Methods
Notes and Considerations
Purity and Selectivity:
The regioselectivity of substitution at the 4'- and 2-positions is crucial. Protecting groups or directing groups may be employed to enhance selectivity.Reaction Optimization:
Temperature, solvent choice, and molar ratios significantly influence yields and purity. Reactions are often optimized at laboratory or industrial scale to maximize efficiency.Environmental and Safety Aspects:
Cyanide reagents and thiolation agents require careful handling and disposal, with adherence to safety protocols.
The synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate is well-documented through multi-step reactions involving biphenyl formation, selective cyanation, methylthiolation, and esterification. The most reliable methods involve Grignard or cross-coupling approaches for core construction, nucleophilic substitution for functional group introduction, and standard esterification techniques. These processes are supported by patent literature and industrial protocols, ensuring scalability and efficiency for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl core. The nicotinate ester may interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate with structurally related compounds from the provided evidence, focusing on substituents, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison of Biphenyl Ester Derivatives
Key Observations:
The methylthio group on the nicotinate ring may enhance lipophilicity compared to unmodified nicotinate (2s), influencing membrane permeability or enzyme binding .
Bioactivity Trends: Compounds 2q and 2s () exhibit moderate tyrosinase inhibition, suggesting that the biphenyl ester scaffold itself contributes to activity. In contrast, 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide () demonstrates agonist activity, emphasizing that electron-withdrawing groups (e.g., trifluoromethyl) may shift functionality from enzyme inhibition to receptor modulation .
Crystallography and Structural Validation :
- The biphenyl esters in were characterized using FT-IR, NMR, and single-crystal X-ray diffraction (likely employing SHELX software, as referenced in ). Similar methods would be critical for confirming the target compound’s conformation and intermolecular interactions .
Research Findings and Hypotheses
- Tyrosinase Inhibition: While the target compound’s activity remains untested, structural analogs (e.g., 2q and 2s) suggest that the biphenyl-nicotinate framework is a viable template for enzyme inhibition. The cyano group may enhance binding to tyrosinase’s active site via dipole interactions, while the methylthio group could stabilize hydrophobic pockets .
- Selectivity Considerations: The agonist activity of the trifluoromethyl-containing compound () implies that substituent choice dictates target specificity. The target compound’s cyano and methylthio groups may favor enzyme inhibition over receptor agonism, but experimental validation is required .
Notes
Limitations: Direct data on this compound are absent in the provided evidence; comparisons are extrapolated from structurally related compounds.
Methodological Consistency : Crystallographic data for analogous compounds () were obtained using SHELX programs, underscoring the importance of robust structural validation for structure-activity relationship (SAR) studies .
Future Directions : Synthesis and testing of the target compound, followed by comparative crystallography and bioassays, are essential to confirm hypotheses regarding substituent effects.
Biological Activity
4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a cyano group and a methylthio substituent attached to a nicotinic acid derivative. Its molecular formula is CHNOS, indicating the presence of nitrogen, sulfur, and carbon atoms that contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The nicotinate moiety suggests potential activity at nAChRs, which are implicated in neuroprotection and cognitive enhancement.
- Antioxidant Activity : Some studies suggest that derivatives of this compound can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : The methylthio group may contribute to anti-inflammatory activities by modulating cytokine production.
Pharmacological Effects
Several studies have documented the pharmacological effects of related compounds:
- Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from apoptosis induced by neurotoxins through mechanisms involving the modulation of mitochondrial function .
- Anticancer Activity : Investigations into organotin derivatives have revealed potential anticancer properties, suggesting that modifications to the biphenyl structure could enhance such activities .
Summary of Biological Activities
Case Study 1: Neuroprotective Properties
In a study examining the effects of nicotinamide derivatives on neuronal cells, it was found that certain compounds significantly increased ATP synthesis and protected against neurotoxin-induced cell death. The mechanism was linked to enhanced activity of Complex I in the mitochondrial respiratory chain .
Case Study 2: Anticancer Potential
Research on organotin compounds has highlighted their ability to inhibit cancer cell proliferation. A specific study demonstrated that modifications in the chemical structure led to increased cytotoxicity against pancreatic cancer cell lines, suggesting that similar modifications in this compound could yield promising results .
Q & A
Q. What are the critical structural features of 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate, and how do they influence its physicochemical properties?
- Methodological Answer : The compound’s biphenyl core, cyano group, and methylthio-nicotinate moiety define its reactivity and solubility. The cyano group enhances polarity and potential hydrogen-bonding interactions, while the methylthio group contributes to lipophilicity and metabolic stability. To confirm structural integrity, use ¹H/¹³C NMR to verify substituent positions and HPLC-MS to assess purity (>98% by GC, as in terphenyl analogs) . Computational tools like DFT calculations can predict electronic properties (e.g., charge distribution at the cyano group) to guide solubility or stability studies .
Q. How can researchers optimize synthetic routes for this compound, and what challenges arise in scaling up?
- Methodological Answer : Synthesis typically involves coupling biphenyl precursors with nicotinate derivatives under Pd-catalyzed cross-coupling conditions. Key challenges include controlling regioselectivity (e.g., avoiding byproducts at the 3-position of nicotinate) and minimizing sulfur oxidation. Use Schlenk techniques to exclude moisture and oxygen during methylthio-group incorporation . For scalability, optimize reaction stoichiometry (e.g., 1.2 equivalents of 2-(methylthio)nicotinic acid) and employ flow chemistry to improve yield reproducibility .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodological Answer : Combine FT-IR (to confirm cyano stretching at ~2200 cm⁻¹), ¹H NMR (to resolve aromatic protons and methylthio singlet), and HRMS (for exact mass verification). If data conflicts (e.g., unexpected peaks in NMR), re-isolate intermediates and validate via 2D-COSY or HSQC to rule out impurities . Cross-reference with structurally similar compounds (e.g., methyl 4-chloro-6-(hydroxymethyl)nicotinate ) to identify artifact patterns.
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For mechanistic insights, perform molecular docking with targets like acetylcholinesterase (see nicotinate analogs in ). Validate predictions via site-directed mutagenesis of key residues (e.g., catalytic triads) and measure activity shifts using fluorogenic substrates . Include controls with truncated analogs (e.g., lacking the cyano group) to isolate functional motifs.
Q. What environmental fate studies are relevant for this compound, and how can its persistence be modeled?
- Abiotic studies : Measure hydrolysis rates at varying pH (e.g., 4–10) and UV stability via HPLC-UV degradation assays .
- Biotic studies : Use microcosms with soil/water samples to assess microbial degradation (monitor via LC-MS/MS).
- Predictive modeling : Apply EPI Suite to estimate biodegradation half-life and ECOSAR for ecotoxicity profiles.
Q. How should researchers address contradictory data in stability studies (e.g., conflicting degradation pathways under similar conditions)?
- Methodological Answer : Revisit experimental variables (e.g., trace metal contamination in buffers or light exposure). Use design of experiments (DoE) to systematically vary factors (temperature, pH, ionic strength) and identify critical parameters . For pathway contradictions, employ isotopic labeling (e.g., ¹⁴C at the cyano group) to track degradation intermediates via radio-HPLC .
Theoretical and Methodological Frameworks
Q. What theoretical frameworks guide the study of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Anchor SAR studies in quantitative structure-activity relationship (QSAR) models, using descriptors like logP, polar surface area, and Hammett constants for the cyano group . Validate with free-energy perturbation (FEP) simulations to predict binding affinity changes upon substituent modification . Link findings to broader theories (e.g., ligand efficiency metrics in medicinal chemistry ).
Q. How can researchers design a robust experimental framework for evaluating metabolic pathways?
- Methodological Answer : Use hepatic microsomal assays (human or rodent) to identify Phase I metabolites (e.g., S-oxidation of methylthio group). For Phase II metabolism, incubate with UDP-glucuronosyltransferase isoforms and analyze via LC-QTOF-MS . Cross-validate with in silico metabolism predictors (e.g., MetaSite) to prioritize high-risk pathways .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying concentrations or exposure times) . For high-throughput data, employ machine learning clustering (e.g., k-means) to group compounds by toxicity profiles .
Q. How can computational modeling bridge gaps between in vitro and in vivo data for this compound?
- Methodological Answer :
Develop physiologically based pharmacokinetic (PBPK) models integrating solubility, protein binding, and tissue partition coefficients. Calibrate with in vivo PK data (e.g., from rodent studies) and refine using Bayesian optimization to reduce uncertainty . Validate predictions against clinical biomarkers (e.g., liver enzyme levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
